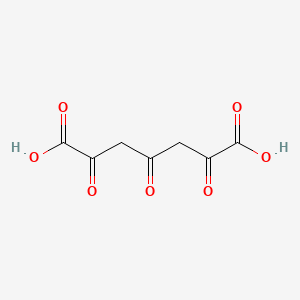
2,4,6-Trioxoheptanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trioxoheptanedioic acid is an organic compound with the molecular formula C7H6O7. It is a derivative of heptanedioic acid, characterized by the presence of three oxo groups at the 2, 4, and 6 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4,6-Trioxoheptanedioic acid can be synthesized through multiple synthetic routes. One common method involves the esterification of chelidonic acid followed by intramolecular cyclization. This process typically requires the presence of an inorganic or Lewis acid as a catalyst . Another method involves the direct oxidation of heptanedioic acid derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification reactions followed by purification steps to isolate the desired product. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Trioxoheptanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the oxo positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and glycol monoalkyl ethers are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted heptanedioic acids and their derivatives, which can have different functional groups depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
2,4,6-Trioxoheptanedioic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,4,6-Trioxoheptanedioic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activities. Additionally, it can modulate various cellular signaling pathways, leading to changes in cellular functions and responses .
Comparación Con Compuestos Similares
Chelidonic Acid: A related compound with similar structural features and chemical properties.
Heptanedioic Acid: The parent compound from which 2,4,6-Trioxoheptanedioic acid is derived.
Xanthochelidonic Acid: Another derivative with distinct chemical properties.
Uniqueness: this compound is unique due to the presence of three oxo groups, which confer specific reactivity and functional properties. This makes it a valuable compound for various chemical and biological applications .
Propiedades
Número CAS |
5617-54-9 |
|---|---|
Fórmula molecular |
C7H6O7 |
Peso molecular |
202.12 g/mol |
Nombre IUPAC |
2,4,6-trioxoheptanedioic acid |
InChI |
InChI=1S/C7H6O7/c8-3(1-4(9)6(11)12)2-5(10)7(13)14/h1-2H2,(H,11,12)(H,13,14) |
Clave InChI |
VIZWSBKJYCBUCA-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)CC(=O)C(=O)O)C(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-dimethyl-1-(3-nitrophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-N'-[(Z)-(3-nitrophenyl)methylideneamino]methanediamine](/img/structure/B14734357.png)
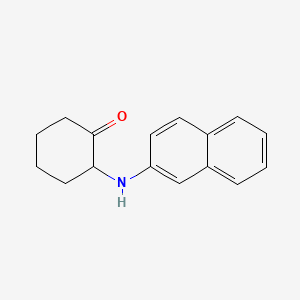

![[1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate](/img/structure/B14734372.png)
![3-[(3,5-Dinitrophenyl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B14734377.png)
![Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl-](/img/structure/B14734378.png)
![1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carbonitrile](/img/structure/B14734390.png)
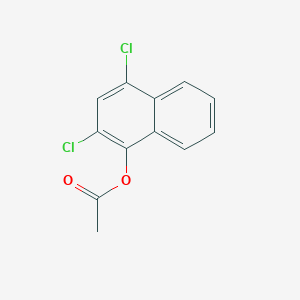
![3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14734400.png)
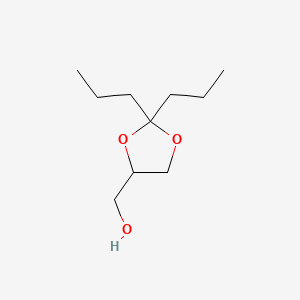

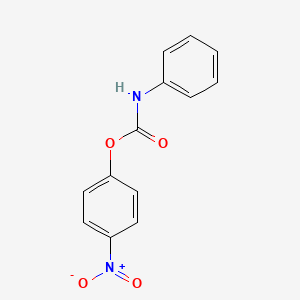
![Methyl 2-{5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoate](/img/structure/B14734440.png)
